molecular formula C16H16N2O4 B12749545 Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate CAS No. 153004-49-0

Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No.: B12749545
CAS No.: 153004-49-0
M. Wt: 300.31 g/mol
InChI Key: YMOKXGJQHJZOIH-UHFFFAOYSA-N
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Description

Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a benzopyran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Ethyl 4-(1,4-Dihydro-4-oxo-5-pyrimidinyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

153004-49-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

ethyl 4-(6-oxo-1H-pyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C16H16N2O4/c1-2-21-16(20)14-7-11(12-8-17-9-18-15(12)19)10-5-3-4-6-13(10)22-14/h3-6,8-9,11,14H,2,7H2,1H3,(H,17,18,19)

InChI Key

YMOKXGJQHJZOIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C2=CC=CC=C2O1)C3=CN=CNC3=O

Origin of Product

United States

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